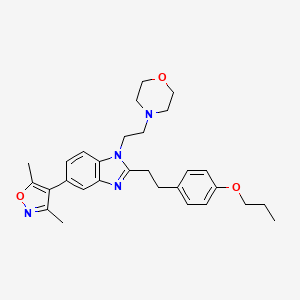
Pitstop2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pitstop2 is a novel, selective, cell membrane permeable clathrin inhibitor . It competitively inhibits the clathrin terminal domain to selectively inhibit clathrin-mediated endocytosis (CME) with an IC50 of 12 μM for inhibition of amphiphysin association of clathrin TD . It interferes with receptor-mediated endocytosis (RME), entry of HIV, and synaptic vesicle recycling .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-naphthalene sulfonyl chloride with pseudothiohydantoin followed by condensation with 4-bromobenzaldehyde . The synthesis of these compounds does not require specialist equipment and can be completed in 3–4 days .
Molecular Structure Analysis
The molecular formula of this compound is C20H13BrN2O3S2 . The molecular weight is 473.36 . The structure of this compound includes a naphthalene ring sulfonamide, a thiazolidine ring, and a bromobenzylidene group .
Chemical Reactions Analysis
This compound is known to inhibit clathrin-mediated endocytosis (CME) by associating with the terminal domain of clathrin . It has also been shown to inhibit the mitotic spindle and impair mitotic progression in HeLa cells .
Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 473.36 . It is soluble in DMSO .
Scientific Research Applications
Synthesis and Applications in Clathrin Function Studies : Pitstop2, along with Pitstop1 and their inactive analogs, has been synthesized for studying clathrin-mediated endocytosis (CME), synaptic vesicle recycling, and cellular entry of HIV. While Pitstop1 is not cell permeable and is used in biochemical assays or introduced via microinjection, this compound is cell permeable. These compounds allow investigation into clathrin function with potential pharmacological applications (Robertson et al., 2014).
Non-Specificity in Clathrin-Mediated Endocytosis : A study focusing on the non-specific activity of this compound revealed that its inhibition of clathrin-mediated endocytosis may be due to non-specificity, rather than its proposed mode of action. The compound was found to cause inhibition away from its expected interaction sites on clathrin, suggesting it should be used cautiously in cells (Willox, Sahraoui, & Royle, 2014).
Regulating Coated Pit Dynamics : Pitstop compounds, including this compound, selectively block endocytic ligand association with clathrin's terminal domain. This blockage acutely interferes with receptor-mediated endocytosis, HIV entry, and synaptic vesicle recycling. The study highlights that this compound impacts clathrin coat component lifetimes, suggesting a role in regulating coated pit dynamics (Kleist et al., 2011).
Mechanism of Action
Target of Action
Pitstop2 is a selective inhibitor of the association of amphiphysin with the terminal domain of clathrin . Amphiphysin is a protein that plays a crucial role in clathrin-mediated endocytosis (CME), a process that allows cells to intake molecules by engulfing them in a clathrin-coated vesicle .
Mode of Action
This compound competitively inhibits the interaction between amphiphysin and the terminal domain of clathrin . This inhibition disrupts the formation of clathrin-coated vesicles, thereby interfering with the process of CME .
Biochemical Pathways
This compound affects the clathrin-mediated endocytosis (CME) pathway . By inhibiting the interaction of amphiphysin with the terminal domain of clathrin, this compound disrupts the formation of clathrin-coated vesicles, which are essential components of the CME pathway . This leads to a decrease in the intake of nutrients, macromolecules, and membrane proteins into cells .
Pharmacokinetics
It is known that this compound isnot water-soluble but can be used in low concentrations of DMSO . It is recommended to use a final working concentration of 25 μM . Most cell lines will tolerate a concentration of 30 μM this compound, but primary cells generally tend to be more sensitive .
Result of Action
The primary result of this compound’s action is the inhibition of clathrin-mediated endocytosis (CME) . This leads to a decrease in the intake of nutrients, macromolecules, and membrane proteins into cells . Additionally, this compound has been shown to potently and specifically reduce HIV-1 infectivity in HeLa cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, high concentrations of this compound may interfere with fluorescence imaging due to a low emittance of the compound in the green channel . Moreover, the compound’s effects on endocytosis are reversible, with this compound-induced block of Tf endocytosis in HeLa cells being completely reversed within 1-3 hr of drug washout .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
“Pitstop2” competitively inhibits the clathrin terminal domain, thereby selectively inhibiting clathrin-mediated endocytosis (CME) . The IC50 value for the inhibition of the association of amphiphysin with the clathrin terminal domain is approximately 12 μM . “this compound” interferes with receptor-mediated endocytosis (RME), entry of HIV, and synaptic vesicle recycling .
Cellular Effects
“this compound” has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported that “this compound” can trap HeLa cells in metaphase through the loss of mitotic spindle integrity and activation of the spindle assembly checkpoint . This effect is similar to the effects observed with clathrin depletion and aurora A kinase inhibition .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its competitive inhibition of the clathrin terminal domain . This inhibition disrupts clathrin-mediated endocytosis, a process that is crucial for the internalization of various biomolecules and the regulation of numerous intracellular signaling cascades .
Temporal Effects in Laboratory Settings
The effects of “this compound” can change over time in laboratory settings. For instance, it has been observed that a final working concentration of 25 μM is generally recommended for most cell lines . Primary cells tend to be more sensitive and could suffer from higher concentrations .
Transport and Distribution
“this compound” is soluble in DMSO and can be directly diluted in aqueous media to the final working concentration . It is not water-soluble but can be used in low concentrations of DMSO (up to 1% for cellular experiments, up to 3% for in vitro use) .
Properties
IUPAC Name |
(NE)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLWHGPJPVPDU-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C/3\NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: [] Pitstop2 selectively blocks the interaction between clathrin and the amino-terminal domain of clathrin adaptor protein 2 (AP2). This interaction is crucial for the formation of clathrin-coated pits, essential structures for clathrin-mediated endocytosis.
A: [] By inhibiting clathrin-mediated endocytosis, this compound can disrupt the internalization of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This can lead to altered downstream signaling pathways, affecting cellular processes such as proliferation, differentiation, and migration. For example, this compound has been shown to block forskolin-induced ERK phosphorylation in guinea pig cardiac neurons, suggesting a role of clathrin-dependent endosomal signaling in this process.
ANone: The molecular formula of this compound is C24H21ClN2O3, and its molecular weight is 420.88 g/mol.
ANone: Spectroscopic data for this compound, such as NMR and mass spectrometry, are typically available from chemical suppliers and in publications where the compound was first synthesized and characterized.
A: [] Yes, this compound is commonly used in live-cell imaging studies to investigate the dynamics of clathrin-mediated endocytosis. Its fluorescently labeled derivatives are also available for visualizing clathrin-coated structures in living cells. A study on Zika virus entry into human glioblastoma cells utilized this compound to demonstrate the involvement of clathrin-mediated endocytosis in the process, highlighting its compatibility with cellular studies.
ANone: Storage recommendations for this compound can vary depending on the supplier and formulation. It is generally recommended to store the compound desiccated at -20°C, protected from light.
A: [] this compound has been extensively used to study the role of clathrin-mediated endocytosis in regulating GPCR signaling. By inhibiting receptor internalization, researchers can determine whether specific downstream effects of GPCR activation are dependent on endocytosis or occur exclusively at the plasma membrane. For instance, a study on the delta opioid receptor in myenteric neurons showed that this compound blocked receptor internalization and inhibited neuromuscular transmission in the mouse colon, suggesting a role for receptor endocytosis in this process.
A: [] Yes, this compound has been utilized to investigate the involvement of clathrin-mediated endocytosis in the entry of various viruses, including Zika virus, HIV-1, and others. By blocking clathrin-dependent endocytosis, researchers can assess the importance of this pathway for viral infection. A study utilizing a triple-labeling approach with HIV-1 pseudoviruses demonstrated that this compound, along with other endocytic inhibitors, significantly reduced viral infection in HeLa-derived and primary CD4+ T cells, supporting a crucial role of endocytosis in viral entry.
A: [] While the exact SAR of this compound has not been extensively published, structural modifications, particularly those affecting the chlorophenyl moiety, are known to influence its inhibitory potency and selectivity. Researchers have developed analogs with altered pharmacological profiles.
A: [] Common cell-based assays to evaluate this compound activity include:
A: [] Yes, this compound has been used in preclinical animal models to investigate the role of clathrin-mediated endocytosis in various physiological and pathological processes. For example, in a chronic migraine rat model, this compound administration improved hyperalgesia, demonstrating its potential therapeutic relevance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)

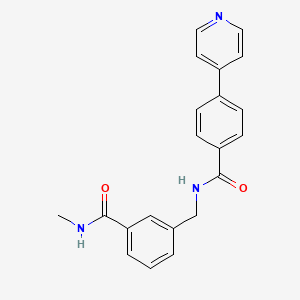
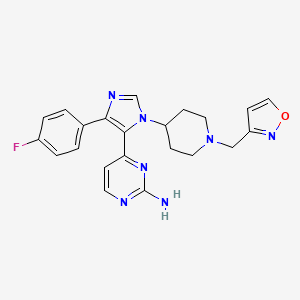
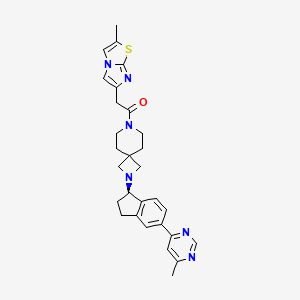

![[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B610051.png)
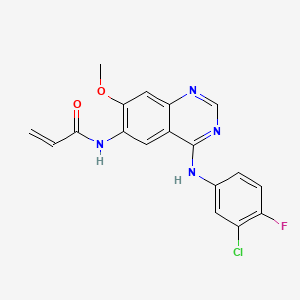
![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)
![(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B610057.png)
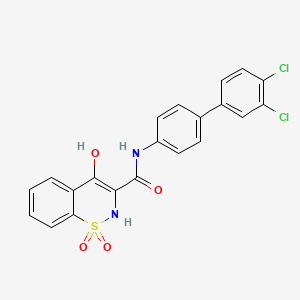
![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)
